![molecular formula C19H19N3O4 B2810323 Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate CAS No. 1808089-27-1](/img/structure/B2810323.png)
Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate (EPBPC) is a novel small molecule that has been developed to target a wide range of biological activities. EPBPC is a 4-substituted pyridine-3-carbonylhydrazone that has been used in a variety of scientific research applications, including in vivo and in vitro studies. EPBPC has a distinct pharmacodynamic profile, making it an attractive candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The crystal structure of related compounds, such as ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, shows molecular interactions generating a supramolecular layer, providing insights into molecular arrangement and interactions in the crystal lattice (Flores et al., 2014).
Synthesis and Reactivity
- The synthesis of some heterocyclic systems involving related compounds like ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate showcases the reactivity and potential in forming complex molecular structures (Malzogu et al., 2000).
Pharmacological Properties
- Derivatives such as (E)-ethyl 4-(2-(thiofen-2-ylmethylene)hydrazinyl)benzoate have shown interesting pharmacological properties, and their crystal structure analysis reveals significant interactions like hydrogen bonds and π-interactions, hinting at their potential biological activity (Morales-Toyo et al., 2013).
Nonlinear Optical Properties
- The third-order nonlinear optical properties of hydrazone derivatives, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate, indicate potential applications in photonic devices due to significant optical limiting and high nonlinear optical behavior (Nair et al., 2022).
Antimicrobial Activity
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, exhibit antimicrobial activity against various bacteria and fungi, suggesting the potential of related structures in developing new antimicrobial agents (Sarvaiya et al., 2019).
Wirkmechanismus
Target of Action
Ethyl LipotF, also known as Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate, is a selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO) . FTO is an enzyme that plays a crucial role in energy homeostasis and lipid metabolism.
Mode of Action
Ethyl LipotF interacts with FTO by inhibiting its enzymatic activity . This inhibition leads to an increase in the levels of N6-methyladenosine (m6A) , a modification of RNA that plays a role in the post-transcriptional regulation of gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl LipotF is the m6A pathway . By inhibiting FTO, Ethyl LipotF increases the levels of m6A in RNA. This can lead to changes in the stability, splicing, and translation of m6A-modified RNAs, thereby affecting the expression of genes regulated by m6A.
Pharmacokinetics
It is soluble in ethanol and dmso , which suggests that it could be administered in a solution of these solvents. The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined through further studies.
Result of Action
The inhibition of FTO by Ethyl LipotF and the subsequent increase in m6A levels can lead to changes in gene expression . These changes can have various effects at the molecular and cellular levels, depending on the specific genes that are regulated by m6A.
Eigenschaften
IUPAC Name |
ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLGMSFWAEOPR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl LipotF | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)


![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)
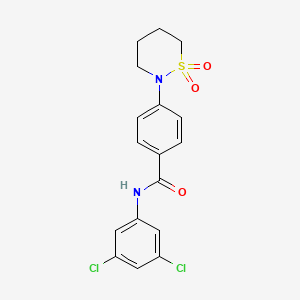
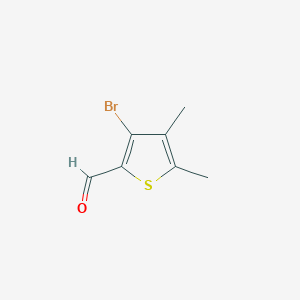
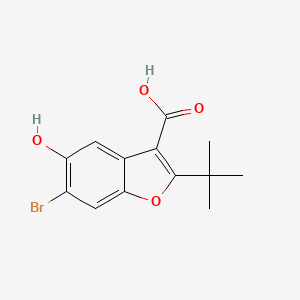
![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)
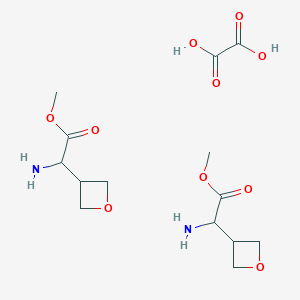

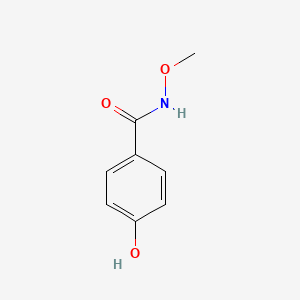
![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)